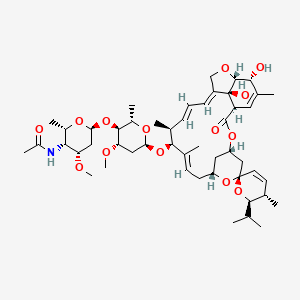

eprinomectin B1b

Description

Properties

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNHOHPRXXCPRA-FZTOWWROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H73NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037695 | |

| Record name | Eprinomectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133305-89-2 | |

| Record name | (4′′R)-4′′-(Acetylamino)-5-O-demethyl-25-de(1-methylpropyl)-4′′-deoxy-25-(1-methylethyl)avermectin A1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133305-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprinomectin component b1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprinomectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRINOMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OML2QZ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Eprinomectin B1b

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprinomectin, a second-generation avermectin, is a potent endectocide widely used in veterinary medicine for the control of parasitic nematodes and arthropods. It is commercially available as a mixture of two homologous components: eprinomectin B1a (≥90%) and eprinomectin B1b (≤10%).[1][2][3] This guide provides a detailed examination of the mechanism of action of eprinomectin, with a specific focus on the B1b component. While the majority of published research pertains to the eprinomectin mixture, this document synthesizes the available data to elucidate the core molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. A notable gap in the current scientific literature is the lack of studies specifically isolating and quantifying the activity of the eprinomectin B1b homolog. Therefore, the data presented herein primarily reflects the action of the eprinomectin mixture, with the understanding that eprinomectin B1a is the major contributor to its overall efficacy.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary molecular target of eprinomectin, like other avermectins, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates.[1][4] These channels are ligand-gated ion channels that are largely absent in mammals, providing a high degree of selective toxicity.

Eprinomectin acts as a positive allosteric modulator and direct agonist of GluCls. Its binding to the channel leads to an irreversible opening, causing an influx of chloride ions into the cell. This increased chloride conductance results in hyperpolarization of the neuronal or muscle cell membrane, making it less excitable. The sustained hyperpolarization ultimately leads to a flaccid paralysis of the parasite, inhibiting its ability to feed, move, and reproduce, eventually causing its death.

At higher concentrations, eprinomectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA). However, its affinity for GluCls is significantly higher, making them the primary target for its anthelmintic and insecticidal activity.

Signaling Pathway of Eprinomectin Action

Figure 1: Signaling pathway of eprinomectin B1b at the invertebrate neuromuscular junction.

Quantitative Data

Table 1: Anthelmintic Efficacy of Topical Eprinomectin (0.5 mg/kg) in Cattle

| Parasite Species | Stage | Efficacy (%) | Reference |

| Dictyocaulus viviparus | Adult & L4 | >99 | |

| Ostertagia ostertagi | Adult & L4 | >99 | |

| Haemonchus placei | Adult | >99 | |

| Trichostrongylus axei | Adult & L4 | >99 | |

| Cooperia spp. | Adult & L4 | >98 | |

| Nematodirus helvetianus | Adult & L4 | >99 | |

| Oesophagostomum radiatum | Adult & L4 | >99 |

Table 2: Pharmacokinetic Parameters of Eprinomectin in Cattle (Topical Administration)

| Parameter | Value | Unit | Reference |

| Bioavailability | ~29 | % | |

| Tmax (Time to peak plasma concentration) | 1.89 ± 0.06 | days | |

| Cmax (Peak plasma concentration) | 33.34 ± 1.37 | ng/mL | |

| Elimination Half-Life | 8 - 36 | days |

Detailed Experimental Protocols

The following protocols provide a framework for the experimental investigation of eprinomectin's mechanism of action.

Heterologous Expression of GluCls in Xenopus laevis Oocytes

This protocol describes the expression of invertebrate glutamate-gated chloride channels in a vertebrate cell system, allowing for detailed electrophysiological analysis of eprinomectin's effects.

Experimental Workflow

Figure 2: Experimental workflow for heterologous expression and electrophysiological analysis.

Methodology:

-

cRNA Synthesis:

-

The cDNA encoding the invertebrate GluCl subunit of interest is subcloned into a suitable expression vector.

-

The plasmid is linearized using a restriction enzyme downstream of the coding sequence.

-

Capped cRNA is synthesized in vitro using a commercially available transcription kit.

-

The integrity and concentration of the cRNA are verified by gel electrophoresis and spectrophotometry.

-

-

Oocyte Preparation and Injection:

-

Oocytes are surgically removed from a mature female Xenopus laevis.

-

The oocytes are defolliculated by incubation in a collagenase solution to remove the surrounding follicular cell layer.

-

Healthy stage V-VI oocytes are selected for injection.

-

Approximately 50 nL of cRNA solution (at a concentration of 1 µg/µL) is injected into the cytoplasm of each oocyte using a microinjection system.

-

Injected oocytes are incubated in a buffered solution at 16-18°C for 2-7 days to allow for channel expression.

-

Two-Electrode Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the oocyte membrane in response to the application of eprinomectin and glutamate.

Methodology:

-

Recording Setup:

-

An oocyte expressing the GluCls is placed in a recording chamber and continuously perfused with a Ringer's solution.

-

Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 mV to -80 mV).

-

-

Drug Application:

-

A baseline current is established in the presence of Ringer's solution.

-

Solutions containing known concentrations of glutamate and/or eprinomectin are perfused over the oocyte.

-

The resulting changes in membrane current are recorded.

-

-

Data Analysis:

-

The peak current amplitude is measured for each drug concentration.

-

Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for both glutamate and eprinomectin.

-

The potentiation of glutamate-induced currents by sub-agonistic concentrations of eprinomectin can also be quantified.

-

In Vivo Anthelmintic Efficacy Study in Cattle

This protocol outlines a typical study design to evaluate the efficacy of eprinomectin against parasitic nematodes in the target animal.

Methodology:

-

Animal Selection and Acclimation:

-

A cohort of cattle with naturally or experimentally induced parasitic nematode infections is selected.

-

Animals are acclimated to the study conditions and housing.

-

-

Treatment Allocation:

-

Animals are randomly allocated to a treatment group (eprinomectin) and a control group (vehicle or untreated).

-

Pre-treatment fecal egg counts are performed to establish baseline infection levels.

-

-

Treatment Administration:

-

The eprinomectin formulation is administered topically at the recommended dose (e.g., 0.5 mg/kg body weight).

-

The control group receives a placebo.

-

-

Post-Treatment Monitoring:

-

Fecal samples are collected at regular intervals post-treatment (e.g., days 7, 14, 21, and 28) to determine fecal egg counts.

-

Fecal egg count reduction is calculated to determine efficacy.

-

-

Necropsy and Worm Burden Assessment (for terminal studies):

-

At the end of the study, animals are euthanized.

-

The gastrointestinal tract and other relevant organs are collected.

-

Adult worms are recovered, identified, and counted to determine the worm burden in treated versus control animals.

-

Logical Relationship of Molecular Action to Physiological Effect

The molecular action of eprinomectin B1b directly translates to its observable anthelmintic effect through a clear cascade of events.

Figure 3: Logical progression from molecular binding to organismal paralysis.

Conclusion and Future Directions

Eprinomectin's mechanism of action, primarily through the potent and irreversible activation of invertebrate-specific glutamate-gated chloride channels, establishes it as a highly effective and selective endectocide. While the B1a component is the major driver of this activity, the precise contribution of the eprinomectin B1b homolog remains an area for further investigation. Future research should focus on the separation and individual characterization of the B1a and B1b components to determine if there are any subtle but significant differences in their binding affinities, potencies, and pharmacokinetic profiles. A computational study on ivermectin homologs suggests that such differences may exist. A deeper understanding of the individual contributions of each homolog could inform the development of next-generation parasiticides with enhanced efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.

References

Eprinomectin B1a vs. B1b: A Technical Examination of Structural Homologues

For Researchers, Scientists, and Drug Development Professionals

Eprinomectin, a semi-synthetic derivative of the avermectin family, is a potent endectocide utilized extensively in veterinary medicine for treating and controlling parasitic infections in cattle, including lactating dairy cows.[1][2] It is not a single entity but a mixture of two homologous components: eprinomectin B1a and eprinomectin B1b.[3] While both components contribute to the overall efficacy, understanding their distinct structural nuances is critical for research, quality control, and formulation development. This guide provides an in-depth analysis of the structural differences, analytical methodologies for their differentiation, and their shared mechanism of action.

Core Structural Differences

The fundamental distinction between eprinomectin B1a and B1b lies in a single methylene group (-CH2-) at the C25 side chain.[2] Eprinomectin B1a, the major component, possesses a sec-butyl group at this position, whereas eprinomectin B1b, the minor component, has an isopropyl group.[4] This seemingly minor variation in alkyl substitution results in different molecular formulas and weights.

-

Eprinomectin B1a: Features a (2S)-butan-2-yl (sec-butyl) group at the C25 position.

-

Eprinomectin B1b: Features a propan-2-yl (isopropyl) group at the C25 position.

This structural difference is the sole distinguishing feature between the two homologues. The complex macrocyclic lactone core, including the spiroketal, benzofuran, and disaccharide moieties, remains identical. Despite this difference, the two components are considered to have similar metabolism, tissue distribution, and efficacy.

Quantitative Data Summary

Commercially available eprinomectin is formulated as a mixture, with the B1a component being predominant. The typical ratio is approximately 9:1 of B1a to B1b.

| Property | Eprinomectin B1a | Eprinomectin B1b | Reference |

| Typical Abundance | ≥ 90% | ≤ 10% | |

| Molecular Formula | C₅₀H₇₅NO₁₄ | C₄₉H₇₃NO₁₄ | |

| Molecular Weight | 914.14 g/mol | 900.11 g/mol | |

| C25 Side Group | sec-butyl | isopropyl |

Experimental Protocols for Differentiation

The separation and quantification of eprinomectin B1a and B1b are crucial for quality control in manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the standard analytical method employed for this purpose.

Methodology: Reversed-Phase HPLC (RP-HPLC)

A common approach involves using a reversed-phase column with a non-polar stationary phase (e.g., C18) and a polar mobile phase. The slight difference in hydrophobicity between the sec-butyl group of B1a and the isopropyl group of B1b allows for their chromatographic separation.

Key Experimental Parameters:

-

Column: A C18 column is frequently used (e.g., Zorbax SB-C18, 50 × 4.6 mm, 5 µm; or Halo-C18, 100 mm × 4.6 mm, 2.7 µm).

-

Mobile Phase: A gradient elution using a mixture of organic solvents and water is typical. For instance, a mobile phase consisting of acetonitrile, methanol, and ultrapure water (e.g., 53:35:12, v/v/v) or acetonitrile and ultrapure water (e.g., 87:13, v/v) has been shown to be effective. Another method uses 0.1% v/v aqueous perchloric acid as mobile phase A and ethanol as mobile phase B.

-

Flow Rate: A typical flow rate is around 0.8 to 1.2 mL/min.

-

Column Temperature: The separation is often performed at elevated temperatures, such as 40°C or 55°C, to improve peak shape and resolution.

-

Detection: Ultraviolet (UV) detection at a wavelength of 245 nm is commonly used for quantification.

-

Injection Volume: An injection volume of 15-20 μL is standard.

Biological Activity and Mechanism of Action

Despite their structural variance, both eprinomectin B1a and B1b exert their antiparasitic effects through the same mechanism. As members of the avermectin class, they act as allosteric modulators of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates.

Signaling Pathway:

-

Binding: Eprinomectin binds to the GluCl channels on the neuronal and pharyngeal muscle cell membranes of the parasite.

-

Channel Activation: This binding locks the channel in an open state, leading to an increased influx of chloride ions (Cl⁻) into the cell.

-

Hyperpolarization: The influx of negative ions causes hyperpolarization of the cell membrane.

-

Paralysis and Death: This sustained hyperpolarization disrupts neurotransmission, leading to flaccid paralysis of the parasite, ultimately resulting in its death and expulsion from the host.

The selectivity of eprinomectin for parasites over their mammalian hosts is attributed to the fact that mammals primarily use GABA-gated chloride channels in the central nervous system, which are protected by the blood-brain barrier and have a lower affinity for avermectins.

References

The Discovery and Synthesis of Eprinomectin B1b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprinomectin, a potent endectocide used in veterinary medicine, is a semi-synthetic derivative of the avermectin family of natural products. It is comprised of two main components, eprinomectin B1a (≥90%) and eprinomectin B1b (≤10%).[1] This technical guide provides an in-depth overview of the discovery and, critically, the chemical synthesis of the minor but structurally significant component, eprinomectin B1b. Detailed experimental protocols for the key synthetic transformations are provided, along with a comprehensive summary of quantitative data in tabular format. Furthermore, this guide includes mandatory visualizations of the synthetic pathway and the mechanism of action, rendered using the DOT language for Graphviz, to facilitate a clear understanding of the logical and biological processes involved.

Introduction: Discovery and Background

Eprinomectin was developed as a broad-spectrum antiparasitic agent with high efficacy against a wide range of nematodes and arthropods.[1] It is a member of the macrocyclic lactone class of compounds and is produced from a mixture of avermectin B1a and B1b, which are fermentation products of the soil microorganism Streptomyces avermitilis.[2][3] The key structural difference between the B1a and B1b homologs is an additional methylene group at the C25 position in the B1a component.[4] Eprinomectin's favorable safety profile, particularly its low partitioning into milk, has made it a valuable therapeutic for use in dairy cattle.

The synthesis of eprinomectin from avermectin B1 involves a three-step chemical modification of the oleandrose sugar moiety at the C4" position: selective oxidation of the hydroxyl group, stereoselective reductive amination to introduce an amino group, and subsequent acetylation. A significant contribution to the large-scale synthesis of eprinomectin was reported by Cvetovich et al. from Merck & Co., Inc.

Chemical Synthesis of Eprinomectin B1b

The synthesis of eprinomectin B1b follows the same reaction sequence as its major homolog, eprinomectin B1a, starting from the corresponding avermectin B1b precursor. The overall synthetic workflow is depicted below.

Synthetic Pathway Overview

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of the analogous B1a component and general procedures described in the literature.

Step 1: Oxidation of Avermectin B1b to 4”-Oxo-avermectin B1b

-

Objective: To selectively oxidize the C4” hydroxyl group of the oleandrose sugar to a ketone.

-

Reagents and Solvents: Avermectin B1b, Phenyl dichlorophosphate, Dimethyl sulfoxide (DMSO), Triethylamine, Isopropyl acetate.

-

Procedure:

-

A solution of Avermectin B1b in isopropyl acetate is cooled to a low temperature (e.g., -25 °C).

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, and the mixture is further cooled.

-

A solution of phenyl dichlorophosphate in isopropyl acetate is added dropwise, maintaining the low temperature.

-

The reaction is stirred for approximately 1 hour and then quenched with water.

-

The organic layer is separated, washed with water, and the solvent is partially removed under vacuum to yield the crude 4”-Oxo-avermectin B1b, which is used directly in the next step.

-

Step 2: Reductive Amination to 4”-epi-Amino-4”-deoxyavermectin B1b

-

Objective: To convert the C4” ketone to an amine with the desired stereochemistry.

-

Reagents and Solvents: 4”-Oxo-avermectin B1b, Hexamethyldisilazane (HMDS), Zinc chloride, Sodium borohydride, Isopropyl acetate, Ethanol.

-

Procedure:

-

The crude 4”-Oxo-avermectin B1b is dissolved in isopropyl acetate.

-

Hexamethyldisilazane and a catalytic amount of zinc chloride are added, and the mixture is stirred to form the imine intermediate.

-

The reaction mixture is then treated with sodium borohydride in ethanol to reduce the imine.

-

The reaction is quenched, and the product is worked up by extraction. This step yields an epimeric mixture, with the desired 4”-epi-amino derivative as the major product.

-

Step 3: Acetylation to Eprinomectin B1b

-

Objective: To acetylate the newly introduced C4” amino group.

-

Reagents and Solvents: 4”-epi-Amino-4”-deoxyavermectin B1b, Acetic anhydride, a suitable solvent (e.g., isopropyl acetate).

-

Procedure:

-

The crude 4”-epi-Amino-4”-deoxyavermectin B1b is dissolved in the solvent.

-

Acetic anhydride is added, and the reaction is stirred until completion.

-

The reaction is quenched, and the crude eprinomectin B1b is isolated.

-

Purification is typically achieved by recrystallization from a solvent such as acetonitrile to yield the final product.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of eprinomectin B1b.

Table 1: Physicochemical Properties of Eprinomectin B1b

| Property | Value | Reference |

| Molecular Formula | C49H73NO14 | |

| Molecular Weight | 900.1 g/mol | |

| CAS Number | 133305-89-2 | |

| Purity (in commercial product) | ≤10% |

Table 2: HPLC Analysis Parameters for Eprinomectin B1a and B1b

| Parameter | Condition 1 | Condition 2 |

| Column | Kinetex C8 (100 mm × 4.6 mm, 2.6 µm) | Not Specified |

| Mobile Phase A | Water-acetonitrile-isopropanol (48:42:10, v/v/v) | Acetonitrile:methanol:water (47:33:20, v/v/v) |

| Mobile Phase B | 100% Acetonitrile | - |

| Elution | Gradient | Isocratic |

| Flow Rate | 0.7 mL/min | 1.5 mL/min |

| Detection Wavelength | 252 nm | 245 nm |

| Column Temperature | 30 °C | 30 °C |

| Reference |

Table 3: Reported Yields for Eprinomectin Synthesis Steps (Analogous B1a component)

| Step | Reported Yield | Reference |

| Oxidation | ~85% (assay) | |

| Reductive Amination & Acetylation | 82% (after recrystallization) |

Mechanism of Action

Eprinomectin, like other avermectins, exerts its antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. These channels are not present in mammals, which contributes to the selective toxicity of eprinomectin.

Signaling Pathway Diagram

The binding of eprinomectin to GluCls potentiates the effect of the neurotransmitter glutamate, leading to an increased and persistent influx of chloride ions into the cell. This influx causes hyperpolarization of the cell membrane, which inhibits the transmission of nerve signals, resulting in paralysis and ultimately the death of the parasite.

Conclusion

The synthesis of eprinomectin B1b, while representing a minor component of the final drug product, is integral to the overall manufacturing process. The multi-step conversion from the natural product avermectin B1b requires precise control over reaction conditions to achieve the desired stereochemistry and purity. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and synthesis. A thorough understanding of both the chemical synthesis and the biological mechanism of action is crucial for the continued development and optimization of avermectin-based antiparasitic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Potency of Abamectin Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus [ppjonline.org]

- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2016063058A1 - Anthelminthic macrolide synthesis - Google Patents [patents.google.com]

solubility profile of eprinomectin B1b in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of eprinomectin B1b, a key component of the broad-spectrum antiparasitic agent eprinomectin. Understanding the solubility of this macrocyclic lactone is critical for formulation development, analytical method design, and ensuring optimal bioavailability. This document details available solubility data, provides a comprehensive experimental protocol for solubility determination, and illustrates key pathways and workflows.

Physicochemical Properties and Solubility Data

Eprinomectin is a mixture of two homologous components, eprinomectin B1a (>90%) and eprinomectin B1b (<10%). While much of the publicly available solubility data pertains to the eprinomectin mixture, this guide distinguishes between the mixture and the specific B1b component where possible.

Qualitative Solubility

Eprinomectin B1b is qualitatively described as soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of Eprinomectin B1b [1]

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

Quantitative Solubility

Quantitative solubility data for eprinomectin B1b is not widely available in public literature. The data presented below is for the eprinomectin mixture (B1a and B1b). Given that eprinomectin B1b is a minor component, these values provide a strong indication of its solubility characteristics.

Table 2: Quantitative Solubility of Eprinomectin (Mixture of B1a and B1b)

| Solvent | Concentration (approx.) | Temperature | pH |

| Ethanol | 30 mg/mL | Not Specified | N/A |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified | N/A |

| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | N/A |

| Water | 3.5 mg/L | 20°C | 7 |

Data sourced from multiple references.[2][3]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This section outlines a detailed protocol for determining the thermodynamic solubility of eprinomectin B1b. The shake-flask method is a gold-standard technique for this purpose.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent over a defined period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Eprinomectin B1b (crystalline solid, purity >95%)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, phosphate-buffered saline pH 7.4)

-

HPLC-grade solvents for mobile phase

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of eprinomectin B1b in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: To a series of glass vials, add an excess amount of eprinomectin B1b (e.g., 5-10 mg) to a defined volume of the test solvent (e.g., 2 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Sample Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples and calibration standards by HPLC. A suitable method for the analysis of eprinomectin involves a C18 column and a mobile phase of acetonitrile and water.[4][5]

-

Column: C18, 150 mm x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 87:13 v/v)

-

Flow Rate: 1.2 mL/min

-

Detection Wavelength: 245 nm

-

Injection Volume: 20 µL

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the linear regression equation to determine the concentration of eprinomectin B1b in the diluted samples.

-

Solubility Calculation: Calculate the solubility of eprinomectin B1b in the test solvent by multiplying the determined concentration by the dilution factor.

Visualizations

Mechanism of Action of Avermectins

Eprinomectin, as part of the avermectin class of compounds, exerts its antiparasitic effect by targeting the nervous system of invertebrates. The primary mechanism involves the selective and high-affinity binding to glutamate-gated chloride ion channels present in the nerve and muscle cells of these organisms. This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell. This ultimately causes paralysis and death of the parasite.

Caption: Mechanism of action of eprinomectin B1b.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of eprinomectin B1b.

Caption: Workflow for shake-flask solubility assay.

References

biochemical pathway of eprinomectin B1b

An in-depth guide to the , tailored for researchers, scientists, and drug development professionals.

Abstract

Eprinomectin is a potent, broad-spectrum semi-synthetic endectocide used in veterinary medicine for parasite control. It is a mixture of two components, eprinomectin B1a (>90%) and eprinomectin B1b (<10%).[1][2] This document provides a detailed examination of the biochemical pathway leading to eprinomectin B1b, beginning with the microbial biosynthesis of its natural precursor, avermectin B1b, by the soil actinomycete Streptomyces avermitilis, followed by the chemical modifications that yield the final product. The mechanism of action, which involves the disruption of neurotransmission in invertebrates, is also elucidated.[1][3]

Biosynthesis of the Avermectin B1b Precursor

The biosynthesis of avermectin is a complex process orchestrated by a large gene cluster in S. avermitilis.[4] The pathway can be divided into three primary stages: polyketide synthesis, aglycone modification, and glycosylation.

Stage 1: Polyketide Chain Assembly

The core structure of avermectin is a macrocyclic lactone derived from a polyketide. This backbone is assembled by a Type I polyketide synthase (PKS) complex, a large multi-enzyme system encoded by the ave gene cluster. The synthesis begins with a specific starter unit, which determines the "a" or "b" series of the final avermectin.

-

Avermectin B1a : The starter unit is 2-methylbutyryl-CoA, derived from the amino acid L-isoleucine.

-

Avermectin B1b : The starter unit is isobutyryl-CoA, derived from the amino acid L-valine.

Following the incorporation of the starter unit, the PKS complex catalyzes the sequential addition of seven acetate and five propionate units to form the linear polyketide chain. The entire process involves a series of condensation, reduction, and dehydration reactions carried out by different domains within the PKS modules.

Caption: Polyketide chain initiation and elongation for Avermectin B1b.

Stage 2: Aglycone Formation and Modification

Once the linear polyketide is synthesized, it undergoes a series of crucial modifications:

-

Cyclization : A thioesterase domain within the PKS complex catalyzes an intramolecular esterification, releasing the polyketide chain and forming the characteristic 16-membered macrocyclic lactone.

-

Furan Ring Formation : The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of a furan ring between C6 and C8.

-

Ketoreduction : The AveF enzyme, a ketoreductase, reduces the keto group at C5 to a hydroxyl group.

-

Dehydration : The AveC gene product is responsible for the dehydration at the C22-C23 position.

These steps convert the initial polyketide product into the avermectin B1b aglycone (the macrocycle without sugar moieties).

Stage 3: Glycosylation

The final step in the biosynthesis of the natural precursor is the attachment of a disaccharide sugar chain. The sugar is L-oleandrose, which is synthesized from glucose-1-phosphate by a set of enzymes encoded by the aveB genes. The glycosyltransferase, AveBI, then catalyzes the sequential attachment of two L-oleandrose units to the hydroxyl group at the C13 position of the aglycone, forming avermectin B1b.

Caption: Avermectin B1b aglycone modification and glycosylation.

Semi-Synthesis of Eprinomectin B1b

Eprinomectin is not a natural product; it is created through a semi-synthetic process starting from the fermented avermectin B1 mixture. Eprinomectin B1b is specifically derived from avermectin B1b. The process involves the chemical modification of the 4"-position of the terminal oleandrose sugar.

The key chemical step is the conversion of the 4"-hydroxyl group to a 4"-epi-acetylamino group. This is achieved through an oxidation of the 4"-hydroxy moiety, followed by reductive amination and subsequent acetylation. This modification significantly reduces the compound's partitioning into milk, making it suitable for use in lactating dairy cattle.

Mechanism of Action

Eprinomectin, like all avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.

-

Target Binding : The primary target is the glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of nematodes and arthropods.

-

Channel Activation : Eprinomectin binds selectively and with high affinity to these channels, locking them in an open state.

-

Ion Influx & Hyperpolarization : This leads to a massive influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.

-

Paralysis and Death : The hyperpolarization blocks the transmission of nerve signals, resulting in flaccid paralysis and eventual death of the parasite.

Mammals are largely unaffected because their primary inhibitory neurotransmitter channels are GABA-gated rather than glutamate-gated, and eprinomectin has a low affinity for these channels. Furthermore, the blood-brain barrier in mammals effectively prevents the drug from reaching the central nervous system where these channels are located.

Caption: Mechanism of action of Eprinomectin B1b on parasite nerve cells.

Quantitative Data

Specific enzyme kinetic data for the avermectin biosynthetic pathway is not extensively detailed in publicly available literature. However, data regarding the composition of the final eprinomectin product and its efficacy are well-documented.

| Parameter | Value | Reference |

| Product Composition | ||

| Eprinomectin B1a | ≥ 90% | |

| Eprinomectin B1b | ≤ 10% | |

| Efficacy (Topical, 0.5 mg/kg) | ||

| Adult Haemonchus placei | ≥ 99% removal | |

| Adult Ostertagia ostertagi | ≥ 99% removal | |

| Adult Dictyocaulus viviparus | ≥ 99% removal | |

| Immature stages (various spp.) | ≥ 99% removal | |

| Sucking Lice (Linognathus vituli) | Complete elimination |

Key Experimental Protocols

Detailed proprietary protocols for the industrial fermentation of S. avermitilis and the semi-synthesis of eprinomectin are not publicly disclosed. However, the principles of these processes can be outlined based on general knowledge of actinomycete fermentation and synthetic chemistry.

Fermentation of Streptomyces avermitilis

-

Objective : To produce a high titer of avermectin B1.

-

Methodology :

-

Strain Selection : A high-producing strain of S. avermitilis is selected and maintained.

-

Inoculum Preparation : A seed culture is prepared by growing the strain in a suitable liquid medium to generate sufficient biomass.

-

Fermentation : The seed culture is transferred to a large-scale bioreactor containing a complex production medium rich in carbon (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract). Precursors like L-valine may be added to enhance the production of the B1b component.

-

Process Control : Key parameters such as temperature, pH, dissolved oxygen, and agitation are continuously monitored and controlled to maintain optimal conditions for avermectin production.

-

Harvesting : After a set fermentation period (typically several days), the broth is harvested. The avermectin, being primarily intracellular, is extracted from the mycelium using organic solvents.

-

Reversed-Phase HPLC for Eprinomectin Analysis

-

Objective : To separate and quantify eprinomectin B1a and B1b components.

-

Methodology :

-

Column : A C18 reversed-phase column (e.g., Halo-C18, 100 mm × 4.6 mm, 2.7 µm particle size).

-

Mobile Phase : A gradient elution system is typically used. For example:

-

Mobile Phase A: 0.1% v/v aqueous perchloric acid.

-

Mobile Phase B: Ethanol.

-

-

Flow Rate : Approximately 0.8 mL/min.

-

Column Temperature : Maintained at an elevated temperature (e.g., 55 °C) to improve peak shape and resolution.

-

Detection : UV detection at a wavelength of 245 nm.

-

Quantification : Peak areas are integrated and compared to a reference standard of known concentration to determine the amount of eprinomectin B1a and B1b in the sample.

-

References

Eprinomectin B1b and its Interaction with Glutamate-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprinomectin, a member of the avermectin class of macrocyclic lactones, is a potent anthelmintic agent widely used in veterinary medicine. Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels crucial for neurotransmission in invertebrates. This technical guide provides an in-depth overview of the interaction between eprinomectin B1b, a major component of the commercial formulation, and GluCls. The document details the molecular mechanism of action, summarizes the available quantitative data on the potency and binding of related compounds, outlines key experimental protocols for studying these interactions, and provides visualizations of the relevant biological pathways and experimental workflows. While specific quantitative data for eprinomectin B1b is limited in publicly available literature, this guide leverages data from the closely related and extensively studied ivermectin, as well as for the eprinomectin mixture, to provide a comprehensive understanding of this critical drug-target interaction.

Introduction to Eprinomectin and Glutamate-Gated Chloride Channels

Eprinomectin is a semi-synthetic derivative of the avermectin family, produced by the fermentation of Streptomyces avermitilis. The commercial product is a mixture of two homologous components, eprinomectin B1a and the more abundant eprinomectin B1b. These compounds exhibit broad-spectrum activity against a wide range of nematode and arthropod parasites.

The primary molecular target of eprinomectin and other avermectins in invertebrates is the glutamate-gated chloride channel (GluCl).[1] GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine receptors, GABA-A receptors, and glycine receptors.[2] In invertebrates, GluCls are found in the nervous and muscular systems and play a critical role in inhibitory neurotransmission.[1] Upon activation by the neurotransmitter glutamate, these channels open, allowing an influx of chloride ions that hyperpolarizes the cell membrane, leading to a decrease in cell excitability.[2] This mechanism is essential for processes such as locomotion and pharyngeal pumping in nematodes.[2] Notably, GluCls are absent in vertebrates, which contributes to the selective toxicity of avermectins and their favorable safety profile in host animals.

Molecular Mechanism of Action

Eprinomectin B1b acts as a positive allosteric modulator and a direct agonist of GluCls. Its interaction with the channel leads to a prolonged and essentially irreversible activation. This sustained opening of the chloride channel results in a persistent influx of Cl- ions, causing hyperpolarization of the neuronal and muscle cell membranes. The consequence of this is a flaccid paralysis of the parasite, inhibition of feeding (pharyngeal pumping), and ultimately, death.

The binding site for avermectins, including by inference eprinomectin B1b, is distinct from the glutamate binding site. X-ray crystallography studies of the Caenorhabditis elegans GluClα in complex with ivermectin have revealed that the drug binds to a site in the transmembrane domain, at the interface between adjacent subunits. This allosteric binding stabilizes the open conformation of the channel.

Signaling Pathway of Eprinomectin B1b Action on GluCls

The following diagram illustrates the signaling pathway initiated by the binding of eprinomectin B1b to a glutamate-gated chloride channel.

Caption: Signaling pathway of Eprinomectin B1b action.

Quantitative Data

Specific quantitative data for the interaction of eprinomectin B1b with GluCls is scarce in the peer-reviewed literature. The following tables summarize the available data for the eprinomectin mixture and the closely related compound, ivermectin, which are considered relevant proxies.

Table 1: Electrophysiological Potency (EC50) on Glutamate-Gated Chloride Channels

| Compound | Species | GluCl Subunit | EC50 | Experimental System |

| Ivermectin | Haemonchus contortus | α3B | ~0.1 - 1.0 nM | Xenopus laevis oocytes |

| Ivermectin | Caenorhabditis elegans | α | Not specified, but potent | Xenopus laevis oocytes |

| Ivermectin | Haemonchus contortus | α (avr-14b) | Low nanomolar | Patch-clamp |

Data sourced from multiple studies for illustrative purposes.

Table 2: Binding Affinity (Kd) to Glutamate-Gated Chloride Channels

| Compound | Species | GluCl Subunit | Kd | Experimental System |

| [3H]Ivermectin | Haemonchus contortus | α3B | 0.35 ± 0.1 nM | COS-7 cells |

| [3H]Ivermectin | Haemonchus contortus | α | 26 ± 12 pM | COS-7 cells |

| [3H]Ivermectin | Haemonchus contortus | gbr-2B | 70 ± 16 pM | COS-7 cells |

Data sourced from multiple studies for illustrative purposes.

Table 3: Inhibitory Concentration (IC50) from Motility Assays

| Compound | Species | IC50 (30 min) | IC50 (60 min) | IC50 (90 min) | Experimental System | |---|---|---|---|---| | Eprinomectin (mixture) | Caenorhabditis elegans | ~0.4 µM | ~0.3 µM | ~0.25 µM | Worm motility assay | | Ivermectin | Caenorhabditis elegans | ~0.6 µM | ~0.4 µM | ~0.45 µM | Worm motility assay |

Data adapted from a comparative study.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like eprinomectin B1b with GluCls.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the target ion channel in response to the application of a ligand.

Methodology:

-

Preparation of GluCl cRNA: The cDNA encoding the desired GluCl subunit(s) is subcloned into an expression vector. Capped cRNA is then synthesized in vitro using a commercial kit.

-

Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated and injected with the GluCl cRNA. The injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped to a holding potential (typically -60 to -80 mV).

-

The test compound (e.g., eprinomectin B1b) is applied to the oocyte via the perfusion system at various concentrations.

-

The resulting current is recorded and analyzed to determine parameters such as the EC50.

-

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a compound to its receptor.

Methodology:

-

Expression of GluCls: The cDNA for the GluCl subunit(s) is transfected into a suitable cell line (e.g., COS-7 or HEK293).

-

Membrane Preparation: The cells expressing the GluCls are harvested, and a membrane fraction is prepared by homogenization and centrifugation.

-

Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]ivermectin) at a fixed concentration.

-

Increasing concentrations of the unlabeled test compound (e.g., eprinomectin B1b) are added to compete for binding with the radioligand.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50.

Experimental Workflow Diagram

The following diagram outlines a general workflow for characterizing the interaction of a compound with GluCls.

References

Eprinomectin Pharmacokinetics and Metabolism: A Technical Guide for Animal Models

Eprinomectin, a semi-synthetic derivative of the avermectin family, is a broad-spectrum endectocide utilized for the control of internal and external parasites in various animal species.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which varies significantly across species, formulations, and routes of administration. This technical guide provides an in-depth overview of eprinomectin's pharmacokinetics and metabolism in key animal models, presenting quantitative data, experimental methodologies, and visual workflows for researchers and drug development professionals.

Pharmacokinetic Profiles in Animal Models

The systemic availability and persistence of eprinomectin are highly dependent on the animal species and the method of administration. Topical (pour-on) and subcutaneous injectable formulations are the most common.

Cattle (Bovine)

Eprinomectin is widely used in cattle, including lactating dairy cows, primarily due to its favorable milk excretion profile.

Topical Administration: Following a pour-on application, eprinomectin is slowly absorbed through the skin, leading to prolonged plasma concentrations. The maximum plasma concentration (Cmax) is typically reached within 2 to 4 days.[2][3]

Subcutaneous Administration: Injectable formulations result in higher bioavailability compared to topical application.[3] Studies show that a lower subcutaneous dose can achieve plasma concentrations comparable to a higher topical dose. Fecal excretion is the primary elimination route for both administration methods.

Table 1: Pharmacokinetic Parameters of Eprinomectin in Cattle

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) | Reference |

| Topical | 0.5 | 43.76 | 2.02 | 239.07 | - | |

| Topical | 0.5 | - | - | 165 | - | |

| Subcutaneous | 0.2 | 47.15 | 1.33 | 240.50 | 2.96 | |

| Subcutaneous | 0.2 | 44.0 | 1.63 | 306.42 | - | |

| Subcutaneous | 1.0 | ~36 | 1.79 | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T½: Elimination half-life. Note that AUC values from different sources may be reported in different units (e.g., ng·h/mL vs. ng·day/mL) and have been standardized where possible.

Cats (Feline)

In cats, eprinomectin is typically administered topically, often in combination with other parasiticides.

Topical vs. Intravenous Administration: Studies comparing topical and intravenous (IV) routes show a topical bioavailability of approximately 31%. The terminal half-life after topical application is significantly longer (around 114 hours) due to slow, continuous absorption from the skin (a "flip-flop" kinetic model), whereas the elimination half-life after IV administration is much shorter (around 23 hours).

Table 2: Pharmacokinetic Parameters of Eprinomectin in Cats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | T½ (hours) | Bioavailability (%) | Reference |

| Topical | 0.5 | 20 | 24 | 2100 | 114 | 31% | |

| Intravenous | 0.4 | 503 | 0.08 (5 min) | 5160 | 23 | 100% | |

| Topical (NexGard® Combo) | 0.5 | 23.6 | 35 | 3744 (156 ng·day/mL) | 129.6 (5.4 days) | - |

Sheep (Ovine) & Goats (Caprine)

The pharmacokinetic profile of eprinomectin in small ruminants differs from that in cattle.

Sheep: Subcutaneous administration in lactating sheep at a dose of 0.2 mg/kg resulted in a Cmax of 24.44 ng/mL at 2 days post-administration, with a long mean residence time.

Goats: The systemic availability of eprinomectin in goats after pour-on administration is significantly lower than in cattle. A 0.5 mg/kg topical dose yielded a Cmax of only 5.60 ng/mL. Studies have also explored the oral administration of the topical formulation in goats, which showed dose-dependent increases in plasma concentrations.

Table 3: Pharmacokinetic Parameters of Eprinomectin in Sheep and Goats

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) | Reference |

| Sheep | Subcutaneous | 0.2 | 24.44 | 2.0 | 178.42 | 16.19 | |

| Goat | Pour-on | 0.5 | 5.60 | 2.55 | 72.31 | - | |

| Goat | Pour-on | 1.0 | 5.93 | 1-2 | 37.1 | 5.11 | |

| Goat | Oral (of topical) | 0.5 | - | - | 17.62 | - | |

| Goat | Oral (of topical) | 1.0 | - | - | 45.32 | - |

Distribution, Metabolism, and Excretion (ADME)

Distribution and Tissue Residues

Eprinomectin is widely distributed in the body, a characteristic facilitated by its lipophilic nature. It exhibits high plasma protein binding (>99%) in species like cats.

Tissue residue studies in cattle following subcutaneous administration have shown that the highest concentrations of eprinomectin are found in the liver, identifying it as a key target tissue for residue monitoring. Muscle tissue consistently shows the lowest residue concentrations.

Metabolism

Across all studied animal models, eprinomectin undergoes very limited metabolism. In vitro studies using cat liver microsomes have demonstrated that the drug is metabolically stable. The parent compound, specifically the eprinomectin B1a component, is the major residue found in plasma, tissues, and excreta. While minor metabolites have been identified in bovine feces, they represent a small fraction of the total residues.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. Pharmacokinetics of eprinomectin in plasma and milk following topical administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma disposition and faecal excretion of eprinomectin following topical and subcutaneous administration in non-lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Eprinomectin B1b by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eprinomectin is a broad-spectrum anti-parasitic agent used in veterinary medicine. It consists of two main components, eprinomectin B1a and eprinomectin B1b, with B1a being the major component. Accurate quantification of these components is crucial for quality control and formulation development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of eprinomectin B1b.

Experimental Protocols

This section outlines the detailed methodology for the quantification of eprinomectin B1b using a reversed-phase HPLC method.

1. Materials and Reagents

-

Eprinomectin analytical standard (purity ≥97.54%; B1b = 3.78% + B1a = 93.76%)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water[1]

-

Isopropanol (if using the alternative gradient method)[2]

2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a photodiode array or UV detector[1][3].

-

Reversed-phase C18 column (e.g., 4.6 x 75mm, 3.5µm) or a C8 column (e.g., 100 mm × 4.6 mm i.d., 2.6 μm particle size).

3. Chromatographic Conditions

Two validated methods are presented below. Method 1 is an isocratic method, while Method 2 is a gradient method that can also be used for the determination of related substances.

Method 1: Isocratic Elution

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Methanol:Water (47:33:20, v/v/v) |

| Column | C18 reversed-phase, 4.6 x 75mm, 3.5µm |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 15 µL |

| Detection Wavelength | 245 nm |

Method 2: Gradient Elution

| Parameter | Condition |

| Mobile Phase A | Water:Acetonitrile:Isopropanol (48:42:10, v/v/v) |

| Mobile Phase B | 100% Acetonitrile |

| Column | Kinetex C8, 100 mm × 4.6 mm i.d., 2.6 μm |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 252 nm |

| Gradient Program | A gradient elution program should be developed to ensure the separation of all analytes of interest. |

| Total Run Time | 30 min |

4. Standard Solution Preparation

-

Stock Solution: Prepare a stock solution of eprinomectin standard in the mobile phase to a concentration of 1 mg/mL (B1a + B1b).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1.231 µg/mL to 15.125 µg/mL for B1b).

5. Sample Preparation

The sample preparation will vary depending on the matrix. For a formulation, simple dilution with the mobile phase may be sufficient. For biological matrices like urine or feces, a more extensive extraction and clean-up procedure is required.

-

Urine: Centrifuge the sample, alkalize with ammonia, and perform solid-phase extraction.

-

Feces: Extract with acetonitrile, defat with hexane, and clean-up using a C18 cartridge.

For all samples, a derivatization step with N-methylimidazole may be necessary for fluorescence detection if that method is chosen.

6. Data Analysis

-

Identify the eprinomectin B1b peak based on its retention time from the standard chromatogram.

-

Construct a calibration curve by plotting the peak area of eprinomectin B1b versus its concentration for the standard solutions.

-

Determine the concentration of eprinomectin B1b in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following tables summarize the quantitative data from a validated HPLC method for eprinomectin B1b quantification.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Linear Equation | Determination Coefficient (r²) |

| Eprinomectin B1b | 1.231 - 15.125 | y = 8546.5x - 5138 | 0.9940 |

Table 2: Method Sensitivity

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Eprinomectin B1b | 0.4061 | Not explicitly stated, but can be inferred to be above LOD |

Table 3: Accuracy

| Analyte | Recovery (%) |

| Eprinomectin B1b | 100.50 ± 0.99 |

Table 4: Precision

| Analyte | Repeatability (RSD%) | Intermediate Precision (RSD%) |

| Eprinomectin (B1a + B1b) | < 5% | < 5% |

Table 5: Robustness

The method's robustness was evaluated by introducing small variations in chromatographic parameters. The method proved to be robust with a coefficient of variation of less than 5% under these varied conditions.

| Parameter Varied | Variation |

| Flow Rate | 1.48 and 1.52 mL/min |

| Column Temperature | 28 °C and 32 °C |

| Detection Wavelength | 243 nm and 247 nm |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of eprinomectin B1b.

Caption: Experimental workflow for eprinomectin B1b quantification by HPLC.

References

Application Note: A Validated HPLC-Fluorescence Method for the Quantitative Analysis of Eprinomectin B1b in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eprinomectin is a broad-spectrum endectocide used in veterinary medicine for treating parasitic infections in cattle.[1] It is a semi-synthetic derivative of the avermectin family and exists as a mixture of two homologous components: eprinomectin B1a (>90%) and eprinomectin B1b (<10%).[2] Pharmacokinetic and residue studies require sensitive and reliable analytical methods for the quantification of these components in biological matrices such as plasma. This application note details a validated high-performance liquid chromatography (HPLC) method with fluorescence detection for the determination of eprinomectin B1b in plasma. The methodology involves a straightforward sample preparation using protein precipitation followed by a derivatization step to enhance the fluorescence of the analyte, enabling sensitive quantification.

Experimental Protocols

1. Materials and Reagents

-

Eprinomectin B1b reference standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Trifluoroacetic acid (TFA)

-

1-Methylimidazole

-

Trifluoroacetic anhydride (TFAA)

-

Drug-free bovine plasma (or other relevant species)

-

Solid Phase Extraction (SPE) cartridges (e.g., Supelclean LC18) (optional, for cleaner samples)[1]

2. Instrumentation

-

HPLC system with a fluorescence detector (e.g., Waters Alliance 2965 with Waters 2475 Multi Fluorescence Detector)[2]

-

Analytical column: XBridge C18, 3.5 µm, 4.6 x 100 mm with a suitable pre-column[2]

-

Centrifuge capable of 3500 x g and 4°C

-

Sample concentrator/evaporator (e.g., under a stream of nitrogen or air)

-

Vortex mixer

-

Pipettes and general laboratory glassware

3. Preparation of Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the eprinomectin B1b reference standard in acetonitrile. Store at -20°C, protected from light.

-

Spiking Solutions: Prepare a series of working solutions by diluting the stock solution with acetonitrile to create calibration standards and quality control (QC) samples in plasma.

-

Mobile Phase: Prepare a solution of 87% acetonitrile and 12.9% ultrapure water with the addition of 0.1% trifluoroacetic acid.

-

Derivatization Reagent A: 1:1 (v/v) solution of 1-methylimidazole in acetonitrile.

-

Derivatization Reagent B: 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile.

4. Sample Preparation Protocol

-

Spiking: To 990 µL of blank plasma in a glass tube, add 10 µL of the appropriate spiking solution to prepare calibration standards and QC samples.

-

Protein Precipitation: Add 1000 µL of acetonitrile to the 1 mL plasma sample.

-

Mixing and Centrifugation: Vortex the tubes briefly and then centrifuge at 3500 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 1000 µL of the supernatant to a clean glass tube.

-

Evaporation: Dry the supernatant under a stream of air or nitrogen at 55°C for approximately 30 minutes.

-

Reconstitution and Derivatization:

-

Reconstitute the dried extract in 100 µL of Derivatization Reagent A (1:1 acetonitrile:1-methylimidazole) and vortex.

-

Add 150 µL of Derivativatization Reagent B (1:2 trifluoroacetic anhydride:acetonitrile) to initiate the reaction.

-

Mix for less than 30 seconds.

-

-

Injection: Immediately inject an aliquot (e.g., 100 µL) into the HPLC system.

5. Chromatographic Conditions

-

Column: XBridge C18, 3.5 µm, 4.6 x 100 mm

-

Column Temperature: 30°C

-

Mobile Phase: 87% acetonitrile, 12.9% ultrapure water, 0.1% trifluoroacetic acid

-

Flow Rate: 1 mL/min (isocratic)

-

Injection Volume: 100 µL

-

Fluorescence Detector Wavelengths: Excitation at 355 nm and Emission at 465 nm

-

Approximate Retention Time: ~6 minutes

Data Presentation

The following tables summarize the quantitative data for the analytical method validation, adapted from published studies on eprinomectin.

Table 1: Method Linearity and Sensitivity

| Parameter | Value |

|---|---|

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 1.25 ng/mL |

| Limit of Quantification (LOQ) | 2.5 ng/mL |

Table 2: Method Precision and Accuracy

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Low QC (2.5 ng/mL) | 5.3 - 15.9 | 97.7 - 125.3 | 40.0 | 105.6 |

| Medium QC (10 ng/mL) | 2.2 - 15.6 | 91.3 - 102.2 | 2.2 - 15.6 | 91.3 - 102.2 |

| High QC (50 ng/mL) | 2.2 - 15.6 | 91.3 - 102.2 | 2.2 - 15.6 | 91.3 - 102.2 |

Data adapted from studies on total eprinomectin.

Method Validation and Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in method validation.

Caption: Experimental workflow for the analysis of eprinomectin B1b in plasma.

Caption: Logical relationships in analytical method validation.

This application note provides a detailed protocol for the quantification of eprinomectin B1b in plasma using HPLC with fluorescence detection. The method is sensitive, with a limit of quantification of 2.5 ng/mL, and demonstrates good linearity over the tested concentration range. The sample preparation is straightforward, relying on protein precipitation, which allows for a high throughput of samples. This method is suitable for pharmacokinetic studies and other applications requiring the accurate determination of eprinomectin B1b concentrations in plasma.

References

Application Note and Protocol: Preparation of Eprinomectin B1b Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Eprinomectin is a semi-synthetic derivative of the avermectin family, widely utilized as a potent endectocide in veterinary medicine.[1] It is typically available as a mixture of two homologous components: eprinomectin B1a (≥90%) and eprinomectin B1b (≤10%).[2] The primary mechanism of action for avermectins involves binding to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates, leading to an increased influx of chloride ions, hyperpolarization, and subsequent paralysis and death of the parasite.[1][3] While its primary targets are specific to invertebrates, its use in cell-based assays with mammalian or other cell lines for drug discovery, toxicology screening, or investigating off-target effects necessitates the accurate and consistent preparation of stock solutions.

This document provides a detailed protocol for the preparation, storage, and use of eprinomectin B1b stock solutions for in vitro cell culture applications, ensuring reproducibility and reliability in experimental outcomes.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of eprinomectin is provided below. Note that most commercially available eprinomectin is a mixture of B1a and B1b components.[4] The data for the B1b component is specified where available.

| Property | Value | Source(s) |

| Compound | Eprinomectin (Mixture of B1a and B1b) | |

| Supplied Form | Crystalline Solid | |

| Molecular Formula (B1b) | C49H73NO14 | |

| Molecular Weight (B1b) | 900.1 g/mol | |

| Solubility (Organic) | Approx. 30 mg/mL in DMSO, Ethanol, DMF | |

| Solubility (Aqueous) | Limited; 3.5 mg/L at 20°C, pH 7 | |

| Long-Term Storage | -20°C | |

| Stability | ≥ 4 years at -20°C (as solid) |

Experimental Protocols

Materials and Equipment

-

Eprinomectin B1b powder (or Eprinomectin B1a/B1b mixture)

-

High-quality anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Ethanol (100%), molecular biology grade

-

Sterile, amber-colored microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Laminar flow hood (Biological Safety Cabinet, Class II)

-

0.22 µm sterile syringe filters (PTFE or other solvent-compatible membrane)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line

-

Sterile conical tubes (15 mL and 50 mL)

Safety Precautions

-

Eprinomectin should be handled as a potentially hazardous substance.

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

-

All handling of the powdered form and preparation of the stock solution should be performed in a chemical fume hood or a powder-handling enclosure to avoid inhalation. Subsequent sterile dilutions should be performed in a laminar flow hood.

Preparation of High-Concentration Primary Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution using Eprinomectin B1b (MW: 900.1 g/mol ). Adjust calculations if using a different molecular weight or desired concentration.

-

Tare the Balance: Place a sterile, amber microcentrifuge tube on the analytical balance and tare the weight.

-

Weigh the Compound: Carefully weigh approximately 1-2 mg of Eprinomectin B1b powder directly into the tared tube. Record the exact weight.

-

Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration:

Volume (L) = Weight (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

Example: For 1.5 mg (0.0015 g) of Eprinomectin B1b: Volume (L) = 0.0015 g / (900.1 g/mol x 0.010 mol/L) = 0.0001666 L = 166.6 µL

-

Dissolution: In a laminar flow hood, add the calculated volume of anhydrous DMSO to the tube containing the eprinomectin powder.

-

Mix Thoroughly: Cap the tube securely and vortex at medium speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

-

Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm solvent-compatible sterile syringe filter into a new sterile, amber cryovial. This step minimizes the risk of contamination in cell culture experiments.

-

Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C .

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the primary stock solution directly into a complete cell culture medium immediately before use.

-

Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock solution from the -20°C freezer and thaw it at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.1% (v/v) .

Example: To prepare 10 mL of culture medium with a final eprinomectin concentration of 10 µM:

-

Use the formula: C1V1 = C2V2

-

(10 mM) x V1 = (10 µM) x (10 mL)

-

(10,000 µM) x V1 = (10 µM) x (10 mL)

-

V1 = (10 µM x 10 mL) / 10,000 µM = 10 µL

-

-

Serial Dilution (for low concentrations): For final concentrations in the nanomolar range, it is best practice to perform an intermediate dilution of the primary stock in the culture medium to ensure accurate pipetting.

-

Prepare Working Solution: In a laminar flow hood, add the calculated volume (10 µL in the example) of the primary stock solution to the 10 mL of pre-warmed complete cell culture medium. Mix immediately by gentle inversion or swirling to prevent precipitation. Do not vortex, as this can cause protein denaturation in the serum.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL in the example) to an equivalent volume of culture medium (10 mL). This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.

-

Immediate Use: Use the freshly prepared working solutions immediately to treat cells. The stability of eprinomectin in aqueous culture media over extended periods is not well characterized.

Diagrams and Workflows

Caption: Experimental workflow for preparing and using Eprinomectin B1b solutions.

Caption: Conceptual mechanism of Eprinomectin on invertebrate GluCl channels.

References

Application Notes and Protocols for Eprinomectin B1b in Parasitology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a broad-spectrum semi-synthetic macrocyclic lactone belonging to the avermectin class of endectocides.[1][2] It is widely utilized in veterinary medicine for the control of internal and external parasites in livestock, including cattle, sheep, and goats.[3][4] Commercial formulations of eprinomectin consist of a mixture of two homologous components: eprinomectin B1a (>90%) and eprinomectin B1b (<10%).[5] In parasitology research, studies and pharmacokinetic analyses typically evaluate the combined formulation, with the B1a component often serving as the marker residue for analysis.

These notes provide detailed applications and protocols for the use of eprinomectin in a research context, focusing on its mechanism of action, efficacy evaluation, and pharmacokinetic analysis.

Mechanism of Action

The primary mode of action for eprinomectin is its selective and high-affinity binding to glutamate-gated chloride ion channels (GluCls), which are present in the nerve and muscle cells of invertebrates. This interaction leads to an increased permeability of the cell membrane to chloride ions. The subsequent influx of chloride ions causes hyperpolarization of the nerve or muscle cell, resulting in flaccid paralysis and eventual death of the parasite. Eprinomectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA).

The margin of safety for this class of compounds in mammals is attributed to the fact that mammals do not possess glutamate-gated chloride channels. Furthermore, macrocyclic lactones have a low affinity for other mammalian ligand-gated channels and do not readily cross the blood-brain barrier, a characteristic reinforced by the action of P-glycoprotein efflux pumps.

Caption: Mechanism of action of Eprinomectin B1b on parasite nerve and muscle cells.

Role of P-glycoprotein in Eprinomectin Disposition